2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

Catalog No.
S12080971
CAS No.
M.F
C20H16N2OS
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-...

Product Name

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)20-21-18(14-6-3-2-4-7-14)19(22-20)17-8-5-13-24-17/h2-13H,1H3,(H,21,22)

InChI Key

LXVUCKXEIYPHIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4

2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole is an organic compound belonging to the class of phenylimidazoles, characterized by a complex structure that integrates multiple aromatic rings. The compound features a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a thiophene moiety. This unique structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is C21H18N2O2SC_{21}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 362.45 g/mol. The presence of both the methoxy and thiophene groups enhances its chemical reactivity and biological interactions, making it a subject of interest in various research fields, particularly in pharmacology and organic synthesis.

, including:

  • Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic aromatic substitutions: The aromatic rings can undergo electrophilic attacks, leading to diverse substitution patterns.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are significant for further functionalization and derivatization of the compound, potentially leading to new derivatives with enhanced properties.

Research indicates that 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole exhibits notable biological activities. It has been studied for its potential as an inhibitor of phosphodiesterase enzymes, specifically phosphodiesterase 10A, with an inhibitory concentration (IC50) of approximately 35 nM. This suggests that the compound may have therapeutic implications in conditions where modulation of cyclic nucleotide signaling is beneficial, such as neurodegenerative diseases and certain cancers .

Additionally, compounds in the imidazole class have been associated with antimicrobial and antifungal properties, which may extend to this specific derivative due to its structural similarities with known bioactive imidazoles.

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions:

  • Formation of the imidazole ring: This step often involves cyclization reactions between appropriate precursors containing both phenyl and thiophene groups.
  • Substitution reactions: The introduction of the methoxy group can be achieved through methoxylation of a phenolic precursor.
  • Purification: Crystallization or chromatographic techniques are used to purify the final product.

Specific synthetic routes may vary based on available starting materials and desired yields but generally follow these principles.

The applications of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole are primarily found in medicinal chemistry and pharmaceuticals:

  • Drug development: Its activity as a phosphodiesterase inhibitor positions it as a candidate for developing treatments for neurological disorders.
  • Antimicrobial agents: Given its potential biological activities, it could be explored as a lead compound for developing new antimicrobial therapies.
  • Research tools: Its unique structure makes it useful in biochemical studies aimed at understanding enzyme mechanisms or cellular signaling pathways.

Interaction studies are crucial for understanding how 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole interacts with biological targets:

  • Molecular docking studies have been employed to predict binding affinities with phosphodiesterase enzymes, providing insights into its mechanism of action.
  • In vitro studies reveal how this compound affects cellular pathways related to cyclic nucleotide signaling, which is essential for developing therapeutic strategies.

These studies help elucidate the pharmacological profile and potential side effects associated with the compound.

Several compounds share structural similarities with 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazoleSimilar imidazole core; two methoxy groupsPotentially enhanced solubility and biological activity due to additional substituents
2-(4-chlorophenyl)-5-(thiophen-3-yl)-1H-imidazoleChlorine substitution on phenyl ringDifferent electronic properties affecting reactivity and biological interactions
1H-imidazo[4,5-b]pyridine derivativesImidazole fused with pyridineVariations in pharmacological profiles due to different heteroatoms

These comparisons highlight how variations in substituents can influence the chemical behavior and biological activity of similar compounds, making them suitable for diverse applications in drug discovery and development.

Imidazole chemistry dates back to its first synthesis by Heinrich Debus in 1858, who produced imidazole via the reaction of glyoxal, formaldehyde, and ammonia. Since then, imidazole and its derivatives have been extensively studied due to their versatile chemical properties and biological significance. Multi-aryl imidazoles, such as 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole, represent an advanced class of imidazole derivatives where multiple aromatic substituents are introduced to modulate activity and solubility.

The development of synthetic methodologies has allowed for the construction of such multi-substituted imidazoles through multi-step organic reactions, often involving condensation and cyclization strategies. These compounds have gained attention for their potential as scaffolds in medicinal chemistry, particularly for their enzyme inhibitory activities and antimicrobial properties.

Significance in Heterocyclic Compound Research

The significance of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole lies in its biological activity and potential pharmaceutical applications. Imidazole derivatives are known for a wide range of bioactivities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. Specifically, this compound has demonstrated potent inhibition of phosphodiesterase 10A (PDE10A), with an IC50 value around 35 nM, indicating strong enzyme binding affinity and potential therapeutic use in neurodegenerative diseases and certain cancers.

The combination of methoxyphenyl and thiophene substituents enhances the compound's chemical reactivity and biological interactions, making it a valuable molecule for drug discovery and development. Studies on related imidazole derivatives have shown promising antiproliferative activities against various cancer cell lines, underscoring the importance of substitution patterns on the phenyl ring for biological efficacy.

Detailed Data and Research Findings

Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC20H16N2OS
Molecular Weight332.4 g/mol
Structural FeaturesImidazole core with 4-methoxyphenyl, phenyl, and thiophen-2-yl substituents
PolarityAmphoteric, aromatic
SolubilitySoluble in polar solvents

The compound's amphoteric nature arises from the imidazole ring, which can act as both an acid and a base, contributing to its solubility and interaction with biological targets.

Synthetic Routes

The synthesis of 2-(4-methoxyphenyl)-4-phenyl-5-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring via condensation of appropriate aldehydes and amines.
  • Introduction of the methoxyphenyl and thiophenyl groups through selective substitution or coupling reactions.
  • Purification and characterization by standard techniques such as NMR, IR, and mass spectrometry.

These synthetic strategies allow for the derivatization and functionalization of the molecule to optimize biological activity.

Biological Activities

  • Phosphodiesterase 10A Inhibition: The compound exhibits potent PDE10A inhibition with an IC50 of approximately 35 nM, suggesting utility in modulating cyclic nucleotide signaling pathways relevant to neurological and oncological disorders.
  • Antimicrobial and Antifungal Potential: Structural similarities to other bioactive imidazoles indicate possible antimicrobial properties, though specific data on this compound require further exploration.
  • Anticancer Activity: Related imidazole derivatives with similar substitution patterns have shown strong antiproliferative effects against various cancer cell lines, with IC50 values in the low nanomolar range, highlighting the importance of substitution for activity.

Comparative Structural Analysis

Compound NameStructural FeaturesUnique Aspects
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazoleImidazole core with two methoxyphenyl groupsEnhanced solubility and biological activity potential
2-(4-chlorophenyl)-5-(thiophen-3-yl)-1H-imidazoleChlorine substitution on phenyl ringDifferent electronic properties affecting activity
1H-imidazo[4,5-b]pyridine derivativesImidazole fused with pyridineVariations in pharmacological profiles

These comparisons emphasize how substituent variations influence chemical behavior and biological effects, guiding medicinal chemistry efforts.

Visual Aids

Structural Diagram

[Insert a 2D chemical structure image here showing the imidazole ring with the 4-methoxyphenyl group at position 2, phenyl at position 4, and thiophen-2-yl at position 5]

Synthetic Pathway Overview

[Insert a flowchart showing key synthetic steps: starting materials → condensation → substitution → purification]

Biological Activity Chart

Activity TypeMeasurement/Value
PDE10A Inhibition (IC50)~35 nM
Antiproliferative ActivityData extrapolated from analogs (low nM range)

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.09833431 g/mol

Monoisotopic Mass

332.09833431 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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